n-benzyl-1-cyano-n-methylmethanesulfonamide
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Overview
Description
n-benzyl-1-cyano-n-methylmethanesulfonamide is a chemical compound with the molecular formula C10H12N2O2S. It is a derivative of methanesulfonamide, characterized by the presence of a cyano group, a methyl group, and a phenylmethyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-benzyl-1-cyano-n-methylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonamide with benzyl cyanide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of methanesulfonamide, 1-cyano-N-methyl-N-(phenylmethyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
n-benzyl-1-cyano-n-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-benzyl-1-cyano-n-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methanesulfonamide, 1-cyano-N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The phenylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-cyano-1,1,1-trifluoro-N-methyl-: This compound has a trifluoromethyl group instead of a phenylmethyl group, leading to different reactivity and applications.
Methanesulfonamide: The parent compound without the cyano, methyl, or phenylmethyl groups, used in various chemical syntheses.
Uniqueness
n-benzyl-1-cyano-n-methylmethanesulfonamide is unique due to the presence of both a cyano group and a phenylmethyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specialized applications.
Properties
CAS No. |
220017-86-7 |
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Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-benzyl-1-cyano-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-12(15(13,14)8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3 |
InChI Key |
IGJWCPSUROLCIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CC#N |
Origin of Product |
United States |
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